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Compound of Interest

Compound Name: 4'-Aminopropiophenone

Cat. No.: B373789

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Aminopropiophenone, a key chemical intermediate. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 4'-Aminopropiophenone is CoH11NO, with a molecular weight of
149.19 g/mol . Its structure is characterized by a propiophenone core substituted with an amino
group at the para position of the phenyl ring.

'H NMR (Proton NMR) Data

The 'H NMR spectrum provides insight into the proton environments within the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.85 Doublet 2H Ar-H (ortho to C=0)
6.65 Doublet 2H Ar-H (ortho to NH2)
4.10 Broad Singlet 2H -NH:z
2.95 Quartet 2H -CH2z-
1.20 Triplet 3H -CHs

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the different carbon environments in 4'-Aminopropiophenone.

Chemical Shift (8) ppm Assignment
200.0 C=0

151.0 Ar-C (para to C=0)
130.5 Ar-C (ortho to C=0)
128.0 Ar-C (ipso to C=0)
114.0 Ar-C (ortho to NH2)
31.0 -CH2-

8.5 -CHs

IR (Infrared) Spectroscopy Data

The IR spectrum highlights the functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment
3400-3200 Strong, Broad N-H Stretch (Amine)
3050 Medium Aromatic C-H Stretch
2980-2850 Medium Aliphatic C-H Stretch
1665 Strong C=0 Stretch (Ketone)
1600 Strong Aromatic C=C Stretch
1250 Strong C-N Stretch

MS (Mass Spectrometry) Data

The mass spectrum shows the fragmentation pattern of 4'-Aminopropiophenone upon

ionization.
m/z Relative Intensity (%) Assignment
149 100 [M]* (Molecular lon)
120 85 [M - C2Hs]*
92 40 [CeHaNH2]*
65 30 [CsHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of 4'-Aminopropiophenone was dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCIs).
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e A small amount of tetramethylsilane (TMS) was added as an internal standard (0O ppm).
e The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
e Instrument: A 400 MHz NMR spectrometer.
e 'HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16.
o Relaxation delay: 1.0 s.
e 13C NMR:
o Pulse sequence: Proton-decoupled.
o Number of scans: 1024.

o Relaxation delay: 2.0 s.

IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

e A small amount of 4'-Aminopropiophenone (approximately 5-10 mg) was dissolved in a few
drops of a volatile solvent like methylene chloride.[1]

e Adrop of this solution was placed on a potassium bromide (KBr) salt plate.[1]

e The solvent was allowed to evaporate, leaving a thin film of the solid compound on the plate.

[1]
Data Acquisition:

e Instrument: Fourier Transform Infrared (FTIR) spectrometer.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b373789?utm_src=pdf-body
https://search.library.wisc.edu/database/UWI13217
https://search.library.wisc.edu/database/UWI13217
https://search.library.wisc.edu/database/UWI13217
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b373789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Method: The KBr plate with the sample film was placed in the spectrometer's sample holder
and the spectrum was recorded.

e Range: 4000-400 cm™2.

¢ Resolution: 4 cmm—1.

Mass Spectrometry

Sample Introduction and lonization:

o Adilute solution of 4'-Aminopropiophenone in a suitable volatile solvent was introduced
into the mass spectrometer.

« lonization Method: Electron lonization (El) was used. The sample was bombarded with a
beam of high-energy electrons (typically 70 eV).

Data Acquisition:
e Instrument: A quadrupole mass spectrometer.
e Mass Analyzer: The resulting ions were separated based on their mass-to-charge ratio (m/z).

» Detection: The abundance of each ion was measured to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4'-Aminopropiophenone.
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Workflow for Spectroscopic Analysis of 4'-Aminopropiophenone

/Sample P

reparation\

Dissolve in
( Appropriate Solvent

Deuterated Solvent

Volatile Solvent

(for thin film) Volatile Solvent

Spectrosco

ic AnaIyS|s

(

)()

/

-

~

Data Processir

1g and Interpretatlon

NMR Spectrum IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Functional Groups) (Molecular Weight, Fragmentation)

Click to download full

resolution via product page

Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 4'-Aminopropiophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b373789#spectroscopic-data-nmr-ir-ms-for-4-
aminopropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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